3-[3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one 3-[3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16537952
InChI: InChI=1S/C24H22FNO3/c25-18-10-6-16(7-11-18)22(28)15-14-21-23(17-8-12-20(27)13-9-17)26(24(21)29)19-4-2-1-3-5-19/h1-13,21-23,27-28H,14-15H2
SMILES:
Molecular Formula: C24H22FNO3
Molecular Weight: 391.4 g/mol

3-[3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one

CAS No.:

Cat. No.: VC16537952

Molecular Formula: C24H22FNO3

Molecular Weight: 391.4 g/mol

* For research use only. Not for human or veterinary use.

3-[3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one -

Specification

Molecular Formula C24H22FNO3
Molecular Weight 391.4 g/mol
IUPAC Name 3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one
Standard InChI InChI=1S/C24H22FNO3/c25-18-10-6-16(7-11-18)22(28)15-14-21-23(17-8-12-20(27)13-9-17)26(24(21)29)19-4-2-1-3-5-19/h1-13,21-23,27-28H,14-15H2
Standard InChI Key YWZUFJFIXFJKBD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2C(C(C2=O)CCC(C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The systematic IUPAC name of the compound is (3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one. Its molecular formula, C24H22FNO3\text{C}_{24}\text{H}_{22}\text{FNO}_{3}, reflects the presence of a fluorophenyl group, a hydroxyphenyl moiety, and a β-lactam ring . The compound is registered under CAS number 302781-98-2 and is commonly referred to as desfluoro ezetimibe due to its structural relationship to ezetimibe (CAS 163222-33-1) .

Stereochemistry and Conformational Analysis

Desfluoro ezetimibe exhibits three stereocenters at the 3R, 4S, and 3S positions, which are critical for its molecular interactions. X-ray crystallography and nuclear magnetic resonance (NMR) studies have confirmed that the β-lactam ring adopts a planar conformation, while the hydroxyphenyl and fluorophenyl groups occupy axial and equatorial positions, respectively . This spatial arrangement influences the compound’s solubility and stability under varying pH conditions.

Physicochemical Properties

Key physicochemical properties include:

PropertyValue
Molecular Weight391.43 g/mol
Melting Point168–170°C (decomposes)
SolubilityInsoluble in water; soluble in DMSO, acetonitrile
LogP (Partition Coefficient)3.2 ± 0.1
pKa9.1 (phenolic hydroxyl)

These properties are derived from experimental data and computational modeling . The compound’s low water solubility necessitates the use of organic solvents during analytical testing.

Synthesis and Formation Pathways

Synthetic Route and Mechanism

Desfluoro ezetimibe is unintentionally formed during the synthesis of ezetimibe when aniline substitutes 4-fluoroaniline in the initial Schiff base formation step (Scheme 1) . This substitution eliminates the fluorine atom, leading to the desfluoro impurity. The reaction proceeds via the following steps:

  • Schiff Base Formation: Condensation of 4-hydroxybenzaldehyde with aniline yields 4-((phenylimino)methyl)phenol (desfluoro Eze-1).

  • Cbz Protection: The hydroxyl group is protected using benzyl chloroformate to form desfluoro Eze-2.

  • Ti-Mediated Coupling: Reaction with a titanium complex facilitates cyclization, forming the β-lactam ring (desfluoro Eze-5).

  • Borane Reduction: Stereoselective reduction introduces the hydroxypropyl side chain (desfluoro Eze-6).

  • Deprotection: Removal of the Cbz group yields desfluoro ezetimibe .

Analytical Characterization

Chromatographic Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary method for quantifying desfluoro ezetimibe. Typical conditions include:

ParameterSpecification
ColumnC18, 250 × 4.6 mm, 5 μm
Mobile Phase APhosphate buffer (pH 7.5):acetonitrile (60:40)
Mobile Phase BAcetonitrile
Flow Rate1.1 mL/min
DetectionUV at 232 nm
Retention Time14.2 min (desfluoro ezetimibe)

Under these conditions, desfluoro ezetimibe elutes earlier than ezetimibe (16.8 min) due to reduced hydrophobicity .

Spectroscopic Profiling

Fourier-Transform Infrared Spectroscopy (FT-IR):

  • νmax\nu_{\text{max}}: 3320 cm1^{-1} (O–H stretch), 1685 cm1^{-1} (C=O lactam), 1602 cm1^{-1} (C=C aromatic) .

Nuclear Magnetic Resonance (NMR):

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6d_6): δ 7.45–7.20 (m, aromatic H), 5.32 (s, OH), 4.15 (d, J = 6.8 Hz, CH2_2), 3.92 (m, CHOH) .

  • 13C NMR^{13}\text{C NMR}: δ 175.2 (C=O), 158.1 (C–F), 127.6–114.8 (aromatic C) .

Mass Spectrometry:

  • ESI-MS: m/z 392.1 [M+H]+^+ (calculated: 391.43) .

Pharmacological and Toxicological Profile

Biological Activity

Unlike ezetimibe, desfluoro ezetimibe lacks affinity for the Niemann-Pick C1-Like 1 (NPC1L1) protein, rendering it pharmacologically inactive . In vitro assays show no inhibition of cholesterol absorption at concentrations up to 100 μM.

Regulatory and Quality Control Considerations

Pharmacopeial Limits

The International Council for Harmonisation (ICH) Q3A guidelines stipulate a maximum allowable limit of 0.15% for desfluoro ezetimibe in ezetimibe drug substances . Batch rejection occurs if levels exceed this threshold.

Future Perspectives

Advancements in synthetic methodology, such as flow chemistry and enzyme-mediated catalysis, may suppress impurity formation. Additionally, hyperspectral imaging and machine learning algorithms could enhance real-time impurity detection during manufacturing.

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